

The Biological Potential of Spirotriazine Compounds: A Technical Overview

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Compound of Interest

Compound Name:	Spirazine
CAS No.:	15599-44-7
Cat. No.:	B102013

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The spirotriazine scaffold, a unique heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of spirotriazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways and workflows are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Spirotriazine derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

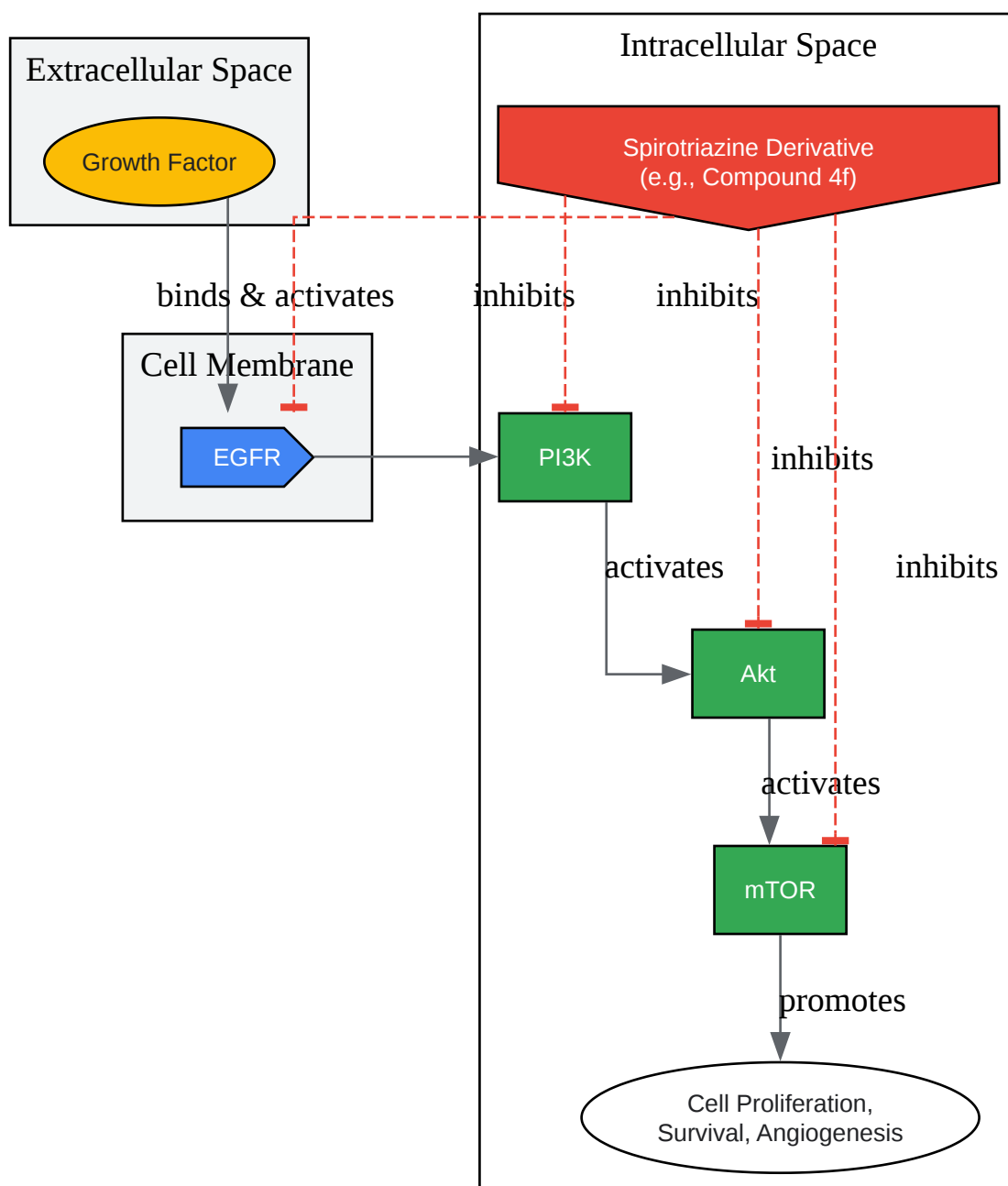
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various spirotriazine and related triazine derivatives against several cancer cell lines.

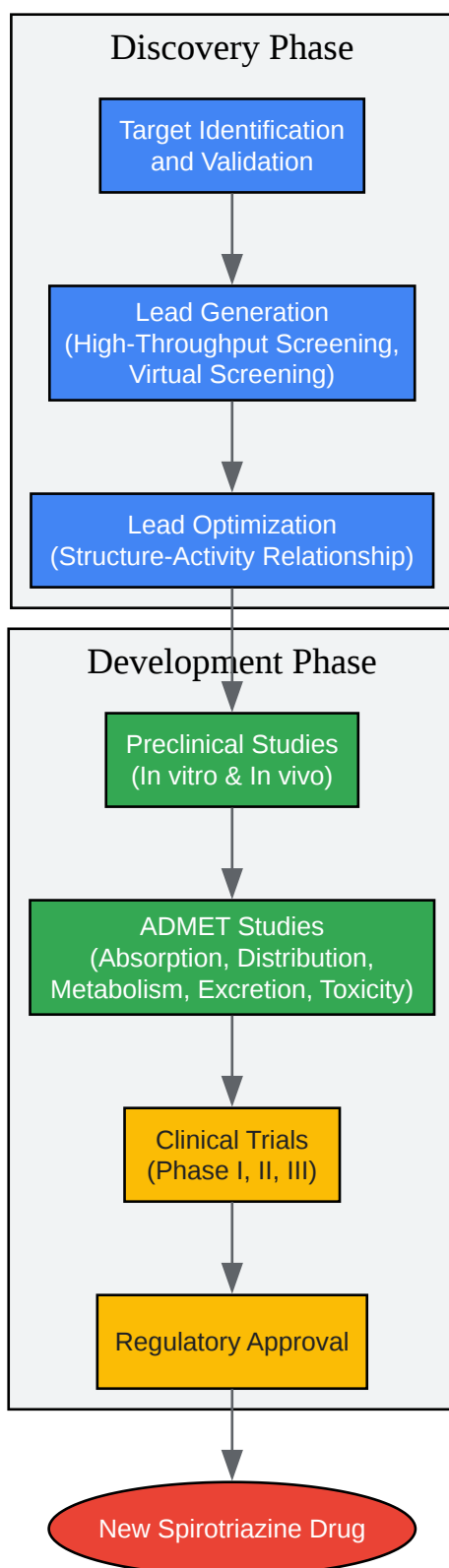
Compound/Derivative	Cell Line	IC50 (μM)	Reference
Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] Derivatives			
Derivative 3l	MCF-7 (Breast)	1.34 ± 0.21	[1]
Derivative 3l	A549 (Lung)	1.87 ± 0.33	[1]
Derivative 3l	Colo-205 (Colon)	2.11 ± 0.45	[1]
Derivative 3l	A2780 (Ovarian)	2.54 ± 0.51	[1]
Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives			
Compound 4f	HCT-116 (Colon)	0.50 ± 0.08	[2]
Compound 4f	HepG2 (Liver)	3.01 ± 0.49	[2]
Compound 4f	MCF-7 (Breast)	4.53 ± 0.30	[2]
Compound 5c	MCF-7 (Breast)	2.29 ± 0.92	[2]
Compound 5d	HCT-116 (Colon)	3.66 ± 0.96	[2]
Compound 5d	HepG2 (Liver)	5.42 ± 0.82	[2]
Spiro Indoline-2-one Derivatives			
SSSK16	MCF-7 (Breast)	0.44	[3][4]
SSSK17	MCF-7 (Breast)	0.04	[3][4]
SSSK19	MCF-7 (Breast)	21.6	[3][4]
Monobenzyltin Schiff base compound C1			
Compound C1	MCF-7 (Breast)	2.5 ± 0.50 μg/mL	[5]

Mechanism of Action: Targeting EGFR and PI3K/Akt/mTOR Signaling

Several studies have indicated that the anticancer effects of certain triazine derivatives are mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.^[2]

For instance, the mono- and bis(dimethylpyrazolyl)-s-triazine derivative, compound 4f, has been shown to be a potent inhibitor of EGFR with an IC₅₀ value of 61 nM.^[2] Furthermore, this compound demonstrated significant inhibitory activity against the downstream PI3K/Akt/mTOR pathway, leading to a reduction in the concentrations of these key signaling proteins.^[2] This dual inhibition is a promising strategy for cancer therapy as it can overcome resistance mechanisms that may arise from targeting a single point in the pathway.





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